2-Hydroxyethyl carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with wate

Synonyms

Canonical SMILES

Comparison with Ethyl Carbamate (EC)

Researchers compared the carcinogenicity of HEC to ethyl carbamate (EC), also known as urethane []. EC is a known carcinogen, and the study aimed to understand if HEC is a metabolite involved in EC's carcinogenic pathway. The study involved injecting male mice with either HEC or EC and monitoring them for tumor development. While both compounds induced lung tumors, HEC was significantly less carcinogenic than EC, inducing tumors at a much lower rate [].

HEC as a Potential Metabolite

The research mentioned above aimed to determine if HEC is an intermediate step in the body's conversion of EC to a more potent carcinogen. The findings suggested that HEC is unlikely to be a major player in this process, as it exhibited much weaker carcinogenic activity compared to EC [].

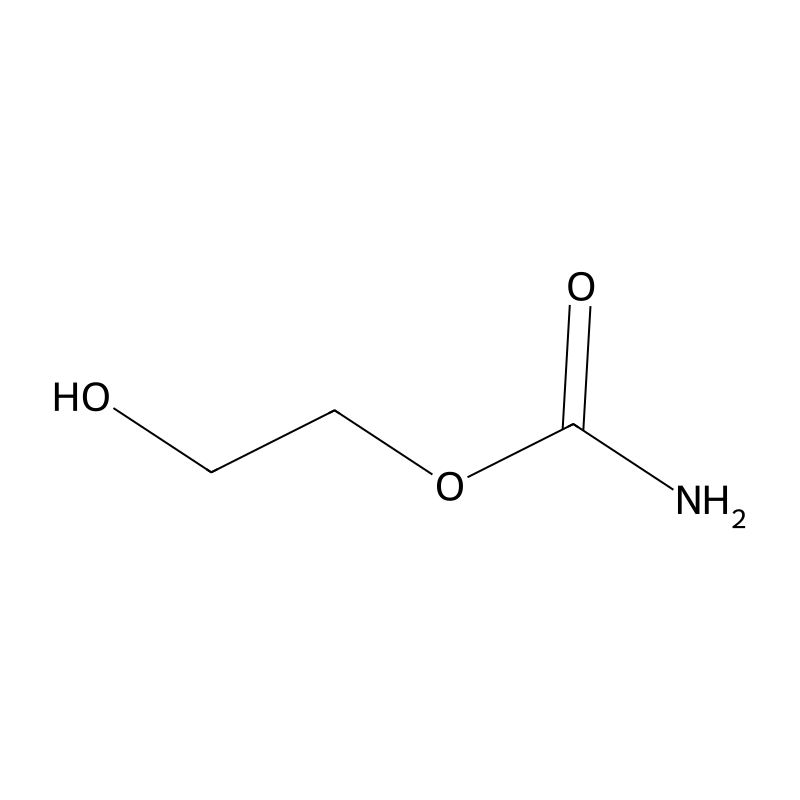

2-Hydroxyethyl carbamate is an organic compound with the chemical formula . It is characterized by the presence of a hydroxyethyl group and a carbamate functional group. This compound is typically a colorless liquid that is soluble in water and exhibits moderate viscosity. Its structure can be represented as follows:

- Chemical Structure:

2-Hydroxyethyl carbamate is synthesized through the reaction of ethylene carbonate with ammonia, which leads to its formation as a stable product under certain conditions .

The chemical behavior of 2-hydroxyethyl carbamate involves several notable reactions:

- Transformation into Ethylene Carbonate: Under specific thermal conditions, 2-hydroxyethyl carbamate can undergo transformation into ethylene carbonate. This reaction proceeds through cyclic transition states and involves pre- and post-reaction complexes .

- Reactivity with Phosphonates: The compound also participates in reactions with dimethyl H-phosphonate, leading to various chemical transformations, including transesterification and hydrolysis .

Research indicates that 2-hydroxyethyl carbamate exhibits biological activity, particularly in pharmacological contexts. It has been studied for its potential effects on cellular mechanisms and its role as a precursor in drug synthesis. While specific biological effects are still under investigation, preliminary studies suggest it may influence metabolic pathways due to its structural characteristics .

Several methods have been developed for synthesizing 2-hydroxyethyl carbamate:

- Reaction with Ethylene Carbonate: The most common synthesis route involves reacting ethylene carbonate with ammonia under controlled conditions to yield 2-hydroxyethyl carbamate .

- Alternative Synthetic Routes: Other synthetic pathways may involve the use of different amines or variations in reaction conditions, although these methods are less frequently reported in literature.

2-Hydroxyethyl carbamate finds utility in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those requiring carbamate functionality.

- Chemical Industry: The compound is utilized in the production of polymers and resins due to its reactivity and ability to form stable linkages.

Interaction studies involving 2-hydroxyethyl carbamate focus on its reactivity with other chemical entities. Notably, investigations into its interactions with phosphonates reveal complex reaction pathways that can lead to the formation of various products. These studies often utilize techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the mechanisms involved .

Several compounds exhibit structural similarities to 2-hydroxyethyl carbamate. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Ethyl Carbamate | Lacks a hydroxy group; used primarily as a solvent. | |

| N-Hydroxyethyl Carbamate | Similar structure but differs in functional groups. | |

| tert-Butyl N-(2-hydroxyethyl)carbamate | More bulky; used in specialized applications. |

Uniqueness of 2-Hydroxyethyl Carbamate

What sets 2-hydroxyethyl carbamate apart from its analogs is its dual functional capability due to both the hydroxyethyl and carbamate groups. This unique combination allows for versatile applications in both synthetic chemistry and biological contexts, making it a valuable compound in research and industry alike.

2-Hydroxyethyl carbamate (HEC), also known as β-hydroxyethyl carbamate, emerged as a compound of interest during mid-20th-century investigations into carbamate chemistry. While its exact discovery timeline remains unclear, its synthesis is linked to broader studies on carbamate esters and their derivatives. Early work on carbamates, such as ethyl carbamate (urethane), laid the foundation for understanding HEC’s properties. Ethyl carbamate, first synthesized in the 19th century, was initially used as a hypnotic agent before being phased out due to toxicity concerns. HEC likely arose from efforts to modify carbamate structures to enhance solubility or reduce toxicity, leveraging the hydroxyl group’s reactivity.

Key milestones include:

- 1950s–1960s: Development of carbamate-based polymers and pharmaceuticals, which spurred interest in hydroxylated derivatives.

- 1980s–1990s: Studies on HEC’s role in CO₂ capture mechanisms, particularly in reactions with monoethanolamine (MEA).

- 2000s: Characterization of HEC’s physical properties, such as its melting point (43°C) and density (1.2852 g/cm³).

Significance in Chemical Research

HEC serves as a critical intermediate in both industrial and environmental chemistry:

- CO₂ Capture: In post-combustion carbon capture, HEC forms via the reaction of monoethanolamine with CO₂. This process follows a zwitterion mechanism, where carbamate formation precedes hydrolysis to bicarbonate.

- Polymer Science: HEC’s hydroxyl group enables cross-linking in polyurethanes, enhancing material flexibility and thermal stability.

- Pharmaceutical Synthesis: As a precursor in drug design, HEC’s carbamate moiety facilitates the creation of prodrugs with improved bioavailability.

Recent studies highlight its role in synthesizing cyclic compounds like 2-oxazolidinones, which are valuable in antibiotic development.

Table 1: Key Properties of 2-Hydroxyethyl Carbamate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₇NO₃ | |

| Molecular Weight | 105.09 g/mol | |

| Melting Point | 43°C | |

| Density (20°C) | 1.2852 g/cm³ | |

| Boiling Point (1 Torr) | 130–135°C |

Position within the Carbamate Chemical Family

Carbamates are characterized by the functional group R₂NC(O)OR, derived from carbamic acid. HEC distinguishes itself through its hydroxylated ethyl chain, which confers unique reactivity and solubility:

Structural Comparison:

Reactivity:

Table 2: Comparative Analysis of Selected Carbamates

Molecular Structure and Formula

2-Hydroxyethyl carbamate represents a fundamental carbamate compound characterized by the molecular formula C₃H₇NO₃ and a molecular weight of 105.09 grams per mole [1] [2]. The compound's structure consists of a carbamate functional group (-NHCOO-) linked to a 2-hydroxyethyl moiety, creating a molecule that combines both ester and amide characteristics [7]. The structural arrangement features a carbonyl carbon bonded to both an amino group and an alkoxy group, with the alkoxy portion terminating in a hydroxyl functionality [8].

The canonical SMILES representation of 2-hydroxyethyl carbamate is expressed as O=C(OCCO)N, while the standard SMILES notation appears as NC(=O)OCCO [7] [8]. These representations clearly demonstrate the linear arrangement of the molecule, beginning with the amino group, followed by the carbonyl carbon, the ester oxygen, and concluding with the hydroxyethyl chain [7]. The presence of the terminal hydroxyl group distinguishes this compound from simpler carbamate esters and contributes significantly to its chemical and physical properties [8].

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₇NO₃ | [1] [2] |

| Molecular Weight (g/mol) | 105.09 | [1] [2] |

| CAS Registry Number | 5395-01-7 | [2] [7] |

| InChI | InChI=1S/C3H7NO3/c4-3(6)7-2-1-5/h5H,1-2H2,(H2,4,6) | [7] |

| InChI Key | BTDQXGUEVVTAMD-UHFFFAOYSA-N | [7] |

| Canonical SMILES | O=C(OCCO)N | [7] |

The International Chemical Identifier (InChI) for 2-hydroxyethyl carbamate provides a standardized representation that facilitates unambiguous identification across chemical databases [7]. The InChI key BTDQXGUEVVTAMD-UHFFFAOYSA-N serves as a unique identifier that enables rapid database searches and cross-referencing [7]. These standardized identifiers are essential for maintaining consistency in chemical information systems and ensuring accurate compound identification [8].

Chemical Nomenclature and Synonyms

The systematic nomenclature of 2-hydroxyethyl carbamate follows International Union of Pure and Applied Chemistry (IUPAC) conventions, with the compound officially designated as 2-hydroxyethyl carbamate [2] [9]. The nomenclature reflects the structural components: the "2-hydroxyethyl" portion indicates the presence of a hydroxyl group on the second carbon of an ethyl chain, while "carbamate" denotes the characteristic carbamic acid ester functionality [9].

Alternative naming conventions provide additional descriptive approaches to compound identification [9]. The designation "carbamic acid, 2-hydroxyethyl ester" emphasizes the ester nature of the compound, treating it as a derivative of carbamic acid [2] [7] [9]. Similarly, "1,2-ethanediol, 1-carbamate" describes the molecule as a mono-carbamate derivative of ethylene glycol [2] [9]. The term "ethylene glycol monocarbamate" follows this same conceptual framework, highlighting the relationship to the parent diol compound [2] [9].

Table 2: Chemical Nomenclature and Synonyms

| Synonym | Type | Source |

|---|---|---|

| 2-Hydroxyethyl carbamate | IUPAC Name | [2] [9] |

| Carbamic acid, 2-hydroxyethyl ester | Chemical Name | [2] [7] [9] |

| 1,2-Ethanediol, 1-carbamate | Alternative Name | [2] [9] |

| β-Hydroxyethyl carbamate | Alternative Name | [2] [9] |

| Ethylene glycol monocarbamate | Alternative Name | [2] [9] |

| Hydroxyethyl carbamate | Common Name | [2] [9] |

| 2-Hydroxyethylcarbamate | Alternative Name | [2] [9] |

The European Community number 226-405-4 and the Unique Ingredient Identifier (UNII) MXE9F638CE provide regulatory identification codes used in pharmaceutical and chemical regulatory contexts [2]. The National Service Center (NSC) number 3139 represents an additional identifier used in chemical databases and research applications [2]. These multiple identification systems ensure comprehensive tracking and reference capabilities across different scientific and regulatory domains [9].

Stereochemical Properties

2-Hydroxyethyl carbamate exhibits limited stereochemical complexity due to the absence of chiral centers within its molecular structure [1] [2]. The compound exists as a single constitutional isomer without the presence of asymmetric carbon atoms that would generate enantiomeric forms [7] [8]. This structural characteristic simplifies the compound's stereochemical profile compared to more complex carbamate derivatives that may contain multiple stereocenters [15].

The carbamate functional group in 2-hydroxyethyl carbamate displays conformational flexibility around the carbon-nitrogen bond, allowing for the existence of syn and anti rotamers [15] [28]. These conformational isomers arise from restricted rotation about the partial double bond character of the carbon-nitrogen connection within the carbamate group [28] [32]. The anti rotamer is typically favored by approximately 1.0 to 1.5 kilocalories per mole due to steric and electrostatic considerations [28] [15].

Carbamate compounds generally exhibit preference for the anti-isomer conformation, where the amino group and the alkoxy group are positioned on opposite sides of the carbonyl plane [28] [15]. In many cases, the energy difference between syn and anti conformations approaches zero, resulting in approximately equal populations of both rotamers under ambient conditions [28]. This balanced equilibrium renders carbamates particularly suitable as conformational switches in molecular recognition systems [15] [28].

The conformational behavior of 2-hydroxyethyl carbamate is influenced by several factors including solvent effects, temperature, and intermolecular interactions [28] [15]. The presence of the terminal hydroxyl group introduces additional hydrogen bonding capabilities that may stabilize specific conformational arrangements [15]. Intramolecular hydrogen bonding between the hydroxyl group and the carbamate carbonyl oxygen could potentially influence the syn-anti equilibrium [28].

Structural Analysis Methods

X-ray Crystallography Data

X-ray crystallographic analysis of carbamate compounds provides detailed structural information including bond lengths, bond angles, and crystal packing arrangements [19] [21]. For related carbamate structures, crystallographic studies have revealed characteristic bond distances and angles that define the carbamate functional group geometry [21]. The carbon-nitrogen bond in carbamates typically exhibits partial double bond character, with bond lengths intermediate between single and double bonds [21] [32].

Crystallographic investigations of tert-butyl N-[(S)-1-hydrazinecarbonyl-2-hydroxyethyl]carbamate, a structurally related compound, demonstrate typical carbamate geometric parameters [21]. The dihedral angle between hydrazinecarbonyl and carbamate groups was determined to be 44.94 degrees, illustrating the non-planar arrangement common in carbamate structures [19] [21]. Crystal structures of carbamate compounds frequently exhibit extensive hydrogen bonding networks that stabilize the solid-state arrangement [21].

The crystal system and space group assignments for carbamate compounds vary depending on the specific substituent patterns and crystal packing forces [21]. Monoclinic crystal systems are commonly observed for carbamate structures, with space groups such as P2₁ being frequently encountered [21]. Unit cell parameters including lattice constants and cell volumes provide quantitative descriptions of the crystal structure organization [21].

Spectroscopic Identification Parameters

Nuclear magnetic resonance (NMR) spectroscopy serves as a primary tool for structural identification and characterization of 2-hydroxyethyl carbamate [23] [24]. Proton NMR (¹H NMR) spectral data provide characteristic chemical shift patterns that enable unambiguous identification of the compound [24]. The hydroxyl proton typically appears as a broad signal in the range of 2-4 parts per million, while the ethylene protons exhibit characteristic multipicity patterns [24].

Carbon-13 NMR (¹³C NMR) spectroscopy offers complementary structural information, with the carbonyl carbon appearing at approximately 156-160 parts per million [24]. The carbon atoms of the hydroxyethyl chain display distinct chemical shifts that reflect their electronic environments [24]. Integration patterns and coupling constants provide additional structural confirmation [24].

Infrared (IR) spectroscopy reveals characteristic absorption bands for functional groups within 2-hydroxyethyl carbamate [25]. The carbonyl stretch typically appears between 1700-1750 wavenumbers, while the nitrogen-hydrogen stretching vibrations occur in the 3200-3500 wavenumber region [25]. The hydroxyl group contributes a broad absorption band in the 3200-3600 wavenumber range [25].

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [26]. Characteristic fragment ions result from the loss of specific molecular portions, with carbamate compounds often exhibiting a neutral loss of 57 mass units corresponding to the loss of methylisocyanate (CH₃NCO) [26]. Electron impact ionization typically produces predictable fragmentation patterns that aid in structural identification [26].

Conformational Analysis and Rotamers

Conformational analysis of carbamate compounds reveals the existence of multiple rotameric forms arising from restricted rotation about the carbon-nitrogen bond [28] [29] [30]. The rotational barrier for typical carbamate compounds ranges from approximately 12 to 16 kilocalories per mole, depending on the specific substituent pattern [29] [32]. These barriers are generally lower than those observed for structurally analogous amides [32].

The syn and anti conformations of carbamates represent the primary rotameric forms, with the anti conformation typically being energetically favored [28] [29]. Computational studies using density functional theory methods have provided detailed energy profiles for carbamate rotation [30]. The transition states for carbamate rotation exhibit nitrogen pyramidalization, while the ground state conformations feature essentially planar nitrogen geometry [30].

Solvent effects significantly influence the conformational equilibrium of carbamate compounds [28] [34]. Polar solvents tend to stabilize specific rotameric forms through differential solvation effects [34]. The rotational barrier exhibits minimal sensitivity to solvent polarity changes, with experimental barriers remaining relatively constant across different solvent systems [34].

Temperature-dependent NMR studies enable direct observation of conformational exchange processes [29] [32]. Variable temperature experiments can reveal the coalescence behavior that occurs when the rate of conformational exchange approaches the NMR timescale [29]. For compounds with very low rotational barriers, such as certain N-aryl carbamates, separate rotameric signals may not be observable even at low temperatures [29] [32].

Structural Comparisons with Related Carbamates

Comparative analysis of 2-hydroxyethyl carbamate with structurally related carbamate compounds reveals important structure-property relationships [35] [37] [38]. Ethyl carbamate, lacking the hydroxyl functionality, exhibits a lower molecular weight of 89.09 grams per mole and different physical properties [37] [39]. The absence of the hydroxyl group in ethyl carbamate results in reduced hydrogen bonding capacity and altered solubility characteristics [37].

Methyl carbamate represents the simplest aliphatic carbamate ester, with a molecular weight of 75.07 grams per mole [38]. The progressive increase in molecular weight from methyl carbamate to ethyl carbamate to 2-hydroxyethyl carbamate reflects the systematic addition of carbon atoms and functional groups [38]. These structural modifications significantly influence the physical and chemical properties of the respective compounds [38].

Table 3: Structural Comparison with Related Carbamates

| Compound | Formula | Molecular Weight | CAS Number | Melting Point (°C) | Structural Feature |

|---|---|---|---|---|---|

| 2-Hydroxyethyl carbamate | C₃H₇NO₃ | 105.09 | 5395-01-7 | 43 | Hydroxyl group |

| Ethyl carbamate | C₃H₇NO₂ | 89.09 | 51-79-6 | 48-50 | Ethyl ester |

| Methyl carbamate | C₂H₅NO₂ | 75.07 | 598-55-0 | 54 | Methyl ester |

| tert-Butyl (2-hydroxyethyl)carbamate | C₇H₁₅NO₃ | 161.20 | 26690-80-2 | Oil | tert-Butyl protection + hydroxyl |

The tert-butyl (2-hydroxyethyl)carbamate derivative demonstrates the impact of N-protection strategies on compound properties [35] [38]. The addition of the bulky tert-butyl group increases the molecular weight to 161.20 grams per mole and alters the physical state from a crystalline solid to an oil at room temperature [35]. This modification illustrates how structural changes can dramatically influence physical properties while maintaining the essential carbamate and hydroxyethyl functionalities [38].

Conformational preferences among related carbamates show systematic variations based on substituent effects [28] [38]. The electron-withdrawing or electron-donating nature of the alkyl groups influences the rotational barriers and conformational equilibria [28]. Hydrogen bonding capabilities introduced by hydroxyl groups create additional stabilization mechanisms that can bias conformational preferences [28] [38].

2-Hydroxyethyl carbamate exhibits distinctive physical characteristics that reflect its molecular structure and intermolecular interactions. The compound typically presents as a crystalline solid under standard conditions, though it may appear as a pale yellow liquid depending on purity and environmental conditions [1] [2]. Commercial samples are commonly described as white to yellow solid materials that exhibit deliquescent properties, meaning they readily absorb moisture from the atmosphere [1] [2] [3].

The deliquescent nature of 2-hydroxyethyl carbamate is attributed to the presence of both hydroxyl and carbamate functional groups, which facilitate hydrogen bonding with atmospheric water molecules [1]. This hygroscopic behavior necessitates careful storage conditions to maintain product integrity and prevent liquefaction in humid environments. The compound may solidify below 30°C, indicating temperature-dependent phase behavior that is characteristic of carbamate compounds with polar functional groups [1] [4].

Physicochemical Parameters

Molecular Weight and Density

2-Hydroxyethyl carbamate possesses a molecular weight of 105.09 grams per mole, corresponding to its molecular formula C₃H₇NO₃ [5] [6] [7]. This relatively low molecular weight places it among the smaller carbamate esters, contributing to its favorable solubility characteristics and ease of handling in synthetic applications.

The density of 2-hydroxyethyl carbamate has been reported with some variation across different sources and measurement conditions. The most reliable measurements indicate a density of 1.2852 grams per cubic centimeter at 20°C [7], though values of 1.27 g/cm³ and estimated values of 1.3895 g/cm³ have also been reported [6] [5]. These variations likely reflect differences in measurement conditions, sample purity, and crystalline form.

| Property | Value | Temperature/Conditions | Reference |

|---|---|---|---|

| Molecular Weight | 105.09 g/mol | Standard conditions | [5] [6] [7] |

| Density | 1.2852 g/cm³ | 20°C | [7] |

| Density | 1.27 g/cm³ | Room temperature | [6] |

| Density (estimated) | 1.3895 g/cm³ | Calculated value | [5] |

Melting and Boiling Points

The melting point of 2-hydroxyethyl carbamate is consistently reported as 43°C [6] [7] [8], indicating a relatively low melting temperature that facilitates processing and handling. This melting point is typical for carbamate compounds with short alkyl chains and reflects the balance between molecular weight and intermolecular forces.

Boiling point data for 2-hydroxyethyl carbamate shows considerable variation depending on measurement conditions and pressure. Under reduced pressure conditions (1 Torr), the compound boils at 130-135°C [7]. At standard atmospheric pressure (760 mmHg), estimated boiling points range from 197.09°C to 321.5°C [5] [6]. The wide range in reported boiling points may reflect measurement uncertainties, different sample purities, or varying degrees of thermal decomposition during distillation.

| Pressure Condition | Boiling Point | Reference |

|---|---|---|

| 1 Torr | 130-135°C | [7] |

| 760 mmHg (estimated) | 197.09°C | [5] |

| 760 mmHg | 321.5°C | [6] |

Refractive Index

The refractive index of 2-hydroxyethyl carbamate is estimated at 1.4368 [5], indicating moderate optical density consistent with its molecular structure and polarity. This value falls within the typical range for carbamate compounds and reflects the compound's ability to interact with electromagnetic radiation. The refractive index measurement provides valuable information for compound identification and purity assessment in analytical applications.

Solubility Profile across Solvents

2-Hydroxyethyl carbamate demonstrates excellent water solubility due to its hydroxyl and carbamate functional groups, which facilitate hydrogen bonding with water molecules [9] [10]. This aqueous solubility is enhanced by the compound's ability to form intermolecular hydrogen bonds, making it suitable for aqueous-based synthetic and analytical procedures.

In polar protic solvents such as methanol and ethanol, 2-hydroxyethyl carbamate exhibits good solubility [11] [12]. These alcoholic solvents are compatible with the compound's polar nature and hydrogen-bonding capability, providing favorable solvation environments for dissolution.

Moderately polar solvents including dichloromethane and acetonitrile provide moderate solubility for 2-hydroxyethyl carbamate [12]. The compound's polar functional groups allow for reasonable dissolution in these solvents, though solubility may be somewhat reduced compared to highly polar systems.

Non-polar solvents such as hexane and benzene show limited compatibility with 2-hydroxyethyl carbamate due to significant polarity mismatches. The compound's high polarity makes it essentially insoluble in these hydrophobic media.

| Solvent Type | Specific Solvents | Solubility Level | Reference |

|---|---|---|---|

| Polar Protic | Water, Methanol, Ethanol | High | [9] [11] [12] [10] |

| Moderately Polar | Dichloromethane, Acetonitrile | Moderate | [12] |

| Non-Polar | Benzene, Hexane | Low/Insoluble | Inferred |

Spectroscopic Properties

Infrared Spectral Characteristics

Infrared spectroscopy provides characteristic absorption bands that enable definitive identification of 2-hydroxyethyl carbamate's functional groups. The carbonyl stretch appears as a strong absorption band between 1700-1750 cm⁻¹, which is diagnostic for the carbamate C=O functionality [13] . This frequency range is typical for carbamate carbonyls and reflects the electronic environment around the carbonyl carbon.

The amino group stretching vibrations manifest as absorption bands in the 3200-3500 cm⁻¹ region [13]. These N-H stretches may appear as multiple peaks due to symmetric and asymmetric stretching modes of the primary amine functionality within the carbamate group.

The hydroxyl group contributes a characteristic broad absorption band spanning 3200-3600 cm⁻¹ [13]. This broad nature results from hydrogen bonding effects that cause frequency variations and band broadening. The overlap with N-H stretching regions requires careful analysis for peak assignment.

| Functional Group | Wavenumber Range (cm⁻¹) | Band Characteristics | Reference |

|---|---|---|---|

| C=O Stretch | 1700-1750 | Strong, sharp | [13] |

| N-H Stretch | 3200-3500 | Medium, multiple peaks | [13] |

| O-H Stretch | 3200-3600 | Broad, strong | [13] |

Nuclear Magnetic Resonance Spectral Features

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals characteristic chemical shifts and coupling patterns for 2-hydroxyethyl carbamate. The amino protons (NH₂) typically appear as a broad signal between 2-4 ppm [15], with the exact position dependent on solvent, concentration, and exchange conditions.

The methylene protons of the hydroxyethyl chain exhibit characteristic multiplicity patterns [15] that reflect their magnetic environments and coupling to adjacent protons. These signals provide structural confirmation and enable integration analysis for purity determination.

The hydroxyl proton appears as a broad signal in the 2-4 ppm range [15], though its exact position and appearance are highly dependent on solvent effects, hydrogen bonding, and exchange rates with water or other protic species.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary structural information. The carbonyl carbon appears characteristically in the 156-160 ppm region [15], confirming the carbamate functionality. The carbon atoms of the hydroxyethyl chain display distinct chemical shifts that reflect their electronic environments and proximity to heteroatoms.

| NMR Nucleus | Signal Assignment | Chemical Shift Range | Reference |

|---|---|---|---|

| ¹H | NH₂ protons | 2-4 ppm (broad) | [15] |

| ¹H | Hydroxyl proton | 2-4 ppm (broad) | [15] |

| ¹³C | Carbonyl carbon | 156-160 ppm | [15] |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides valuable structural information through characteristic fragmentation patterns of 2-hydroxyethyl carbamate. The molecular ion appears at m/z 105, corresponding to the intact molecular structure [M]⁺ [16] [17].

Characteristic fragment ions result from predictable bond cleavages and rearrangement processes. Common fragments include m/z 88 (loss of NH₃, -17 mass units), m/z 87 (loss of H₂O, -18 mass units), and m/z 61 (loss of CO₂, -44 mass units) [16] [17] [18]. These fragmentation patterns are diagnostic for carbamate compounds and aid in structural confirmation.

The base peak in mass spectrometry varies depending on ionization conditions and instrument parameters [16] [17]. Understanding these fragmentation pathways is essential for analytical method development and compound identification in complex mixtures.

Tandem mass spectrometry studies have revealed that carbamate anions undergo characteristic dissociation reactions, including losses of 18, 44, and 46 mass units, with common fragments at m/z 26 (CN⁻) and m/z 42 (NCO⁻) [16] [18]. These patterns provide mechanistic insights into gas-phase ion chemistry of carbamate species.

| Fragment Type | m/z Value | Loss/Assignment | Reference |

|---|---|---|---|

| Molecular Ion | 105 | [M]⁺ | [16] [17] |

| Fragment | 88 | -NH₃ (-17) | [16] [17] [18] |

| Fragment | 87 | -H₂O (-18) | [16] [17] [18] |

| Fragment | 61 | -CO₂ (-44) | [16] [17] [18] |

| Anion Fragment | 26 | CN⁻ | [16] [18] |

| Anion Fragment | 42 | NCO⁻ | [16] [18] |

Stability Parameters

Thermal Stability

2-Hydroxyethyl carbamate demonstrates good thermal stability under normal storage and handling conditions [19] [4] [20]. However, like most carbamate compounds, it undergoes thermal degradation at elevated temperatures, particularly in the presence of carbon dioxide or under forced heating conditions.

Thermal degradation mechanisms in carbamate systems typically involve carbamate polymerization reactions that are initiated by intramolecular cyclization to form reactive intermediates such as 2-oxazolidone [19]. These degradation pathways are temperature-dependent and occur primarily under industrial process conditions such as those found in strippers and reboilers.

Studies on related carbamate thermal stability indicate that degradation rates increase with higher temperatures, pressures, and CO₂ concentrations [19]. The activation energy for thermal degradation of carbamate systems has been reported as approximately 33 kcal/mol [21], indicating the energy barrier for initiation of decomposition processes.

Storage recommendations specify maintaining temperatures below decomposition thresholds and avoiding prolonged exposure to elevated temperatures [4]. Under proper storage conditions, 2-hydroxyethyl carbamate maintains chemical integrity for extended periods.

| Stability Aspect | Condition/Value | Reference |

|---|---|---|

| Normal Storage | Stable at room temperature | [4] [20] |

| Decomposition | Occurs at elevated temperatures | [19] |

| Activation Energy | ~33 kcal/mol (related systems) | [21] |

pH-Dependent Stability

The stability of 2-hydroxyethyl carbamate varies significantly with pH changes due to the ionization behavior of its functional groups [22]. The compound contains both basic (amino) and potentially acidic (hydroxyl) functionalities that can undergo protonation or deprotonation depending on solution pH.

Acidic conditions may lead to protonation of the amino nitrogen, potentially affecting the compound's reactivity and stability profile. Basic conditions could result in deprotonation of the hydroxyl group or other chemical transformations that alter the compound's properties.

pH-dependent solubility changes are expected due to ionization effects, with implications for formulation and analytical procedures [22]. Understanding these pH effects is crucial for developing stable formulations and selecting appropriate analytical conditions.

Buffer systems may be necessary to maintain optimal pH ranges for specific applications, particularly in biological or pharmaceutical contexts where pH control is critical for compound stability and activity.

Photochemical Stability

2-Hydroxyethyl carbamate is subject to photochemical degradation under ultraviolet radiation, particularly at wavelengths greater than 290 nm [23] [24]. This photosensitivity is characteristic of carbamate compounds and necessitates protective storage conditions.

Photochemical reaction mechanisms for carbamate compounds include photo-Fries rearrangement, where UV radiation induces homolytic cleavage of bonds followed by radical recombination reactions [23]. These processes can lead to formation of rearranged products and potential decomposition.

Environmental photodegradation studies indicate that carbamate compounds can undergo various photochemical transformations in aqueous media, including photohydrolysis and photo-oxidation reactions [23]. The presence of chlorine substituents or other photosensitive groups can accelerate degradation rates.

Protection strategies include storage in amber containers, minimizing light exposure, and incorporating UV-absorbing additives in formulations where photostability is critical [23] [24]. Understanding photochemical behavior is essential for product development and shelf-life determination.

| Photochemical Aspect | Description/Condition | Reference |

|---|---|---|

| UV Sensitivity | Degradation at >290 nm | [23] [24] |

| Reaction Type | Photo-Fries rearrangement | [23] |

| Protection | Light-resistant storage | [23] [24] |

Color/Form

Clear, pale yellow, slightly viscous liquid ... may solidify at temperatures below 30 °C

XLogP3

Boiling Point

Flash Point

Density

LogP

Odor

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 90 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 84 of 90 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

U.S patent 6,106951; U.S. patent 5,994,479